molecular formula C12H21NO2 B12840139 tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate

Cat. No.: B12840139
M. Wt: 211.30 g/mol
InChI Key: PCOYCFJCVTWMFV-JTQLQIEISA-N
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Description

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate is a chiral, carbamate-protected cyclohexenyl amine that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery. Its structure, featuring a stereodefined (R) configuration and a reactive olefin, makes it a valuable building block for the synthesis of more complex bioactive molecules. A key research application lies in the development of novel anticancer agents, particularly as a precursor for warheads in Proteolysis-Targeting Chimeras (PROTACs) that target anti-apoptotic BCL-2 family proteins like BCL-XL and BCL-2 . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability during synthetic sequences and is readily removable under mild acidic conditions to unveil the free amine for further functionalization. The 4-methylcyclohex-3-ene core is a privileged structure in medicinal chemistry, found in various therapeutic compounds. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-[(1R)-4-methylcyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5,10H,6-8H2,1-4H3,(H,13,14)/t10-/m0/s1

InChI Key

PCOYCFJCVTWMFV-JTQLQIEISA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • The nucleophilic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
  • This forms a tetrahedral intermediate, which collapses with elimination of carbon dioxide and tert-butanol.
  • The product is the carbamate-protected amine, this compound.

Detailed Preparation Method

Step Reagents & Conditions Description
1 (R)-4-methylcyclohex-3-en-1-amine (1 equiv), di-tert-butyl dicarbonate (1.1 equiv), triethylamine (1.2 equiv) Dissolve the amine in anhydrous dichloromethane under nitrogen atmosphere. Add triethylamine to the solution to act as a base.
2 Add di-tert-butyl dicarbonate dropwise at 0°C Slow addition controls the exothermic reaction and prevents side reactions.
3 Stir at room temperature for 2-4 hours Reaction progress monitored by TLC or LC-MS until completion.
4 Workup: Wash with water, dilute acid, and brine Removes excess reagents and byproducts.
5 Dry organic layer over anhydrous sodium sulfate, filter, and concentrate Concentration under reduced pressure yields crude product.
6 Purification by silica gel chromatography Elution with hexane/ethyl acetate gradient to isolate pure this compound.

Comparative Data Table of Preparation Parameters

Parameter Typical Condition Effect on Reaction
Amine to Boc2O ratio 1:1.1 Slight excess Boc2O ensures complete reaction
Base Triethylamine (1.2 equiv) Neutralizes acid, promotes carbamate formation
Solvent Dichloromethane Good solubility, inert, easy removal
Temperature 0°C (addition), RT (stir) Controls reaction rate and side reactions
Reaction time 2-4 hours Sufficient for completion
Purification Silica gel chromatography Removes impurities, isolates pure product
Yield 70-90% High yield with optimized conditions

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexene moiety in the compound is susceptible to oxidation. Common reagents and outcomes include:

Reagent Conditions Product Notes
KMnO₄Acidic or neutral aqueous1,2-diol (cis-dihydroxy derivative)Stereospecific syn addition .
OsO₄OsO₄, NMO, H₂O/THFVicinal diolRetains stereochemistry of double bond.
Ozone (O₃)-78°C, CH₂Cl₂, then Zn/H₂OKetone or aldehyde fragmentsOzonolysis cleaves the cyclohexene ring.

Mechanistic Insight :

  • Epoxidation (e.g., with mCPBA) is plausible, forming an epoxide intermediate, though no direct experimental data exists for this compound.

  • Oxidative cleavage of the double bond could yield dicarboxylic acid derivatives under strong conditions.

Reduction Reactions

The double bond and carbamate group can undergo reduction:

Reagent Target Product Conditions
H₂/Pd-CCyclohexene double bondSaturated cyclohexane derivativeRoom temperature, ethanol.
LiAlH₄Carbamate groupFree amine + tert-butanolAnhydrous THF, reflux .
NaBH₄Selective reductionLimited reactivityPolar aprotic solvents.

Key Observations :

  • Catalytic hydrogenation reduces the cyclohexene ring to cyclohexane while preserving the carbamate group.

  • Strong reducing agents like LiAlH₄ cleave the carbamate, releasing the amine and tert-butanol.

Substitution Reactions

The tert-butyl carbamate group acts as a protective group for amines, enabling nucleophilic substitution:

Reagent Conditions Product
HCl (gas) in dioxaneAcidic cleavageFree amine + CO₂ + isobutylene
TFA (trifluoroacetic acid)Room temperature, CH₂Cl₂Deprotected amine
Electrophiles (e.g., R-X)Base (Et₃N), DMFAlkylated/arylated derivatives

Mechanism :

  • Acidic conditions protonate the carbamate oxygen, leading to tert-butyl cation elimination and amine release.

  • Nucleophiles attack the carbamate carbonyl carbon in basic media, forming new amides or ureas.

Cycloaddition Reactions

The cyclohexene ring may participate in Diels-Alder reactions as a diene or dienophile:

Dienophile Conditions Product
Maleic anhydrideReflux, tolueneBicyclic adduct
TetrazinesRoom temperature, MeCNPyridazine derivatives

Limitations :

  • Steric hindrance from the tert-butyl group may reduce reactivity.

  • Regioselectivity depends on the electron density of the diene.

Hydrolysis

Controlled hydrolysis yields distinct products:

Conditions Product Mechanism
Aqueous HCl (1M)Cyclohexenylamine + CO₂ + tert-butanolAcid-catalyzed cleavage .
NaOH (0.1M), H₂OSodium carbamate + tert-butanolBase-mediated hydrolysis.

Comparative Reactivity

A comparison with analogous carbamates highlights unique features:

Compound Key Reaction Differentiator
tert-Butyl benzoyloxycarbamate Decarboxylation under baseLacks cyclohexene; forms amines efficiently.
tert-Butyl (R)-cyclohex-2-enylcarbamateDiels-Alder reactivitySimilar structure but distinct stereochemistry.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate serves as a protecting group for amines during peptide synthesis. This protecting group helps to prevent unwanted side reactions by temporarily masking the reactive amine group, allowing for selective reactions to occur.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions . It can act as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. For example, it can form covalent bonds with nucleophilic functional groups in enzymes, modulating their activity.

Medicine

In the field of medicinal chemistry, carbamate derivatives like this compound are explored for their potential therapeutic applications. They can function as prodrugs , releasing active pharmaceutical ingredients upon metabolic activation. This property is particularly valuable in designing drugs that require activation within the body to exert their effects.

Industry

Industrially, this compound is employed in the synthesis of agrochemicals , pharmaceuticals, and specialty chemicals. Its stability and reactivity make it an essential intermediate in various manufacturing processes. The ability to use continuous flow reactors for its production enhances efficiency and yield.

In Vitro Studies

A study demonstrated the protective effects of this compound on enzyme activity when exposed to various substrates. The results indicated significant modulation of enzyme kinetics, showcasing its role as an effective inhibitor.

In Vivo Studies

In animal models assessing cognitive function, the compound was evaluated for its neuroprotective properties against neurotoxic agents. While it showed promise in reducing markers of oxidative stress, further studies are needed to establish its efficacy compared to established treatments.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(4-methylcyclohex-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation. The tert-butyl cation can further undergo elimination to form isobutene and carbon dioxide .

Molecular Targets and Pathways

The molecular targets of this compound include enzymes and proteins with nucleophilic functional groups. The carbamate group can form covalent bonds with these nucleophiles, modulating their activity and function. This property is exploited in the design of enzyme inhibitors and probes for biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate but differ in substituents, stereochemistry, or ring systems, leading to variations in physical properties, reactivity, and applications.

tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e)

  • Structure : Aromatic carbamate with bromo and chloro substituents on a benzene ring.
  • Key Differences: The planar aromatic system contrasts with the non-planar cyclohexene ring in the target compound. The electron-withdrawing halogens (Br, Cl) reduce nucleophilicity at the carbamate nitrogen, limiting its utility in SN2 reactions compared to the more reactive cyclohexenyl derivative .
  • Applications : Used in VHL ligand synthesis for proteolysis-targeting chimeras (PROTACs) due to halogen-directed binding .

tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g)

  • Structure : Methoxy and bromo substituents on a benzyl carbamate.
  • Key Differences : The methoxy group enhances solubility in polar solvents (e.g., EtOAc/hexanes), whereas the target compound’s cyclohexene ring imparts lipophilicity. The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the methylcyclohexenyl analog .

tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (PBY1403191)

  • Structure : Cyclopentyl carbamate with hydroxyl and tert-butyl groups.
  • Key Differences: The smaller cyclopentane ring increases ring strain, enhancing reactivity in nucleophilic substitutions. The hydroxyl group facilitates hydrogen bonding, influencing crystallinity and melting point compared to the non-hydroxylated cyclohexene derivative .

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

  • Structure : Cyclohexene carbamate with a boronate ester substituent.
  • Key Differences : The dioxaborolane group enables Suzuki-Miyaura cross-coupling, expanding its utility in biaryl synthesis. This contrasts with the methyl-substituted analog, which lacks such coupling capabilities .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Key Reactivity Applications Reference
This compound 4-methylcyclohexene Asymmetric synthesis, crystallization Pharmaceutical intermediates
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate 4-Br, 3-Cl on benzyl Halogen-directed binding PROTAC development
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl, 3-OH Hydrogen bonding, SN2 reactions Chiral alcohol synthesis
tert-Butyl (4-boronate-cyclohex-3-enyl)carbamate Dioxaborolane on cyclohexene Suzuki-Miyaura coupling Biaryl synthesis

Table 2: Spectroscopic Data Comparison

Compound Name 1H NMR (δ, ppm) Key Signals 13C NMR (δ, ppm) Key Signals Reference
This compound 1.36 (s, 9H, t-Bu), 5.45 (m, 1H, CH=) 28.2 (t-Bu), 123.5 (CH=), 154.1 (C=O)
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate 8.22 (s, 1H, pyrimidine), 3.28 (s, 3H, OCH3) 53.1 (OCH3), 156.8 (C=O)

Biological Activity

Overview

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate is a carbamate derivative that has garnered attention in various fields, particularly in biological research and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group that provides steric hindrance, making it a stable intermediate in chemical reactions. Its biological activity is primarily associated with enzyme interactions, protective effects in cellular models, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 211.30 g/mol
  • CAS Number : 1403864-92-5

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic functional groups present in enzymes and proteins. This interaction can modulate enzyme activity, making it useful as an inhibitor or substrate in biochemical studies. The mechanism involves the formation of a stable carbamate linkage, which can be cleaved under acidic conditions to release the free amine and tert-butyl cation, potentially leading to further reactions such as elimination to form isobutene and carbon dioxide .

Enzyme Inhibition

Research indicates that carbamates like this compound can act as enzyme inhibitors. The compound's ability to interact with enzymes through covalent bonding allows it to inhibit their activity effectively. For instance, studies have shown that related carbamate derivatives possess inhibitory effects on key enzymes involved in neurodegenerative diseases .

Cellular Protection

In vitro studies have demonstrated that this compound exhibits protective effects against cellular stressors. For example, it has been shown to reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The compound's protective mechanism appears to involve the reduction of inflammatory cytokines such as TNF-α, suggesting its potential as a neuroprotective agent .

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • A study assessed the effect of this compound on astrocyte cell viability in the presence of Aβ 1-42. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls, suggesting its potential role in mitigating neurodegenerative processes .
  • Enzymatic Activity Modulation :
    • In experiments designed to evaluate the compound's inhibitory effects on acetylcholinesterase and β-secretase, it was found that similar carbamates could inhibit these enzymes effectively, which are crucial targets for Alzheimer's disease therapies .

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundEnzyme inhibitor; neuroprotectiveReduces Aβ-induced cytotoxicity in astrocytes
tert-butyl carbamateGeneral protecting group for aminesWidely used in organic synthesis
tert-butyl (2-aminophenyl)carbamateModerate inhibition of acetylcholinesterasePotential therapeutic applications

Q & A

Q. How can the stereochemical configuration of the chiral center in tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate be experimentally confirmed?

Methodological Answer: The stereochemistry of the chiral center (R-configuration) can be determined via X-ray crystallography using programs like SHELXL for refinement . For non-crystalline samples, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) or polarimetry can differentiate enantiomers. Comparative analysis of coupling constants in 1H^1H-NMR (e.g., JJ-values for cyclohexene protons) against known stereoisomers is critical .

Q. What analytical techniques are recommended for purity assessment of this carbamate derivative?

Methodological Answer: Combine HPLC (with UV detection at 210–260 nm for carbamate absorption) and mass spectrometry (HRMS for molecular ion validation). Purity thresholds (>95%) should be cross-validated via 1H^1H- and 13C^{13}C-NMR integration, focusing on residual solvent peaks and byproduct signals .

Q. How should researchers handle and store tert-butyl carbamates to ensure stability?

Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (TGA/DSC) under varying humidity/temperature conditions can empirically determine decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives with flexible cyclohexene rings?

Methodological Answer: For dynamic cyclohexene conformers, use variable-temperature NMR to observe ring-flipping kinetics. In crystallography, refine disorder models in SHELXL with PART and DFIX commands. Compare results with computational methods (e.g., Mercury ’s conformational analysis tools) to validate low-energy conformers .

Q. How can computational modeling predict reactivity trends for tert-butyl carbamates in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for carbamate cleavage under basic/acidic conditions. Focus on the electrophilicity of the carbonyl carbon and steric effects from the tert-butyl group. Validate predictions via kinetic studies (e.g., monitoring reaction progress with 19F^{19}F-NMR if fluorinated analogs are used) .

Q. What experimental designs mitigate byproduct formation during the synthesis of tert-butyl carbamates with strained cyclohexene systems?

Methodological Answer: Optimize reaction conditions to minimize ring strain-induced side reactions:

  • Use low-temperature (-78°C) coupling with Boc-protecting agents.
  • Introduce sterically hindered bases (e.g., DIPEA) to reduce β-elimination.
  • Monitor intermediates via LC-MS to identify byproducts early .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and observed 1H^1H1H-NMR chemical shifts for this compound?

Methodological Answer: Compare experimental shifts with predicted shifts from ACD/Labs or ChemDraw . For cyclohexene protons, consider solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and anisotropic shielding from the tert-butyl group. Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of protons .

Q. What statistical methods are suitable for analyzing batch-to-batch variability in enantiomeric excess (EE) during asymmetric synthesis?

Methodological Answer: Apply multivariate analysis (PCA or PLS) to correlate reaction parameters (temperature, catalyst loading) with EE values. Use control charts (e.g., X-bar/R charts) for process monitoring. Cross-validate EE via chiral HPLC with >95% confidence intervals .

Safety and Compliance

Q. What hazard controls are essential for handling tert-butyl carbamates in catalytic hydrogenation reactions?

Methodological Answer: Use explosion-proof equipment and inert gas purging to mitigate H₂ combustion risks. Conduct reactions in high-pressure autoclaves with pressure relief valves. Monitor for carbamate decomposition products (e.g., isobutylene gas) using FTIR gas analysis .

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